Cromolyn-Natrium

Übersicht

Beschreibung

Cromolyn-Dinatriumsalz, auch bekannt als Disodiumcromoglycat, ist eine synthetische Verbindung, die traditionell als Mastzellstabilisator beschrieben wird. Es wird üblicherweise als Natriumsalz der Cromoglicinsäure vermarktet. Diese Verbindung verhindert die Freisetzung von entzündungsfördernden Stoffen wie Histamin aus Mastzellen, was es zu einem bahnbrechenden Medikament bei der Behandlung von Asthma und anderen allergischen Erkrankungen macht .

Wissenschaftliche Forschungsanwendungen

Cromolyn-Dinatriumsalz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Cromolyn-Dinatriumsalz übt seine Wirkungen aus, indem es Mastzellen stabilisiert und so die Freisetzung von Histamin und anderen Entzündungsmediatoren verhindert. Die Verbindung verändert die Funktion von verzögerten Chloridkanälen in der Zellmembran und hemmt die Zell Aktivierung in Eosinophilen und spezifischen Mastzell-Subtypen, die in der Lunge gefunden werden . Dieser Mechanismus macht es effektiv bei der Vorbeugung von allergischen Reaktionen und Asthmaanfällen .

Wirkmechanismus

Target of Action

Cromolyn sodium, also known as cromoglicic acid, primarily targets mast cells . Mast cells play a crucial role in the regulation of inflammatory responses in the body, particularly in conditions such as asthma .

Mode of Action

Cromolyn sodium acts as a mast cell stabilizer . It inhibits the release of chemical mediators from sensitized mast cells . Specifically, it prevents the release of substances in the body that cause inflammation . It works by acting on certain inflammatory cells in the lungs to prevent them from releasing substances that cause asthma symptoms or bronchospasm .

Biochemical Pathways

Cromolyn sodium affects the phosphatidylinositol (PI) pathway . It blocks the agonist-mediated stimulation of this pathway . The PI pathway is involved in various cellular functions, including cell growth and survival, and the regulation of various intracellular processes.

Pharmacokinetics

Cromolyn sodium has a bioavailability of approximately 1% . This means that only a small fraction of the administered dose reaches the systemic circulation due to its poor absorption. The elimination half-life of cromolyn sodium is about 1.3 hours , indicating that it is relatively quickly removed from the body.

Result of Action

The action of cromolyn sodium results in the prevention of allergy symptoms . By inhibiting the release of inflammatory chemicals such as histamine from mast cells, it helps prevent symptoms of allergic reactions, including those associated with conditions like asthma, allergic rhinitis, and certain allergic eye conditions .

Action Environment

The action of cromolyn sodium can be influenced by environmental factors. For instance, it is used to prevent bronchospasm caused by exercise or exposure to cold dry air, chemicals, or environmental pollutants or allergens (such as animal dander or chemicals used in manufacturing) . Therefore, the efficacy and stability of cromolyn sodium can be affected by these environmental conditions.

Biochemische Analyse

Biochemical Properties

Cromolyn Sodium interacts with mast cells, preventing the release of inflammatory chemicals such as histamine . It has been shown to inhibit mast cell degranulation provoked by various stimuli . The acute inhibitory action of cromolyn as well as glucocorticoids on mast cell mediator release is blocked in the presence of specific anti-Anx-A1 neutralizing antibodies .

Cellular Effects

Cromolyn Sodium works by preventing the release of substances in the body that cause inflammation . It is used to treat the symptoms of a condition called mastocytosis, which can cause diarrhea, nausea, vomiting, headaches, stomach pain, itchy skin, and flushing . It also reduces the amount of histamine and other inflammatory chemicals that the mast cells produce .

Molecular Mechanism

Cromolyn Sodium inhibits degranulation of mast cells, subsequently preventing the release of histamine and slow-reacting substance of anaphylaxis (SRS-A), mediators of type I allergic reactions . Cromolyn Sodium also may reduce the release of inflammatory leukotrienes . It may act by inhibiting calcium influx .

Dosage Effects in Animal Models

In animal models, Cromolyn Sodium has shown promising results in delaying disease onset and providing neuroprotection

Metabolic Pathways

It is known that the drug acts by inhibiting the release of histamine and other inflammatory chemicals from mast cells .

Transport and Distribution

It is known that the drug acts by inhibiting the release of histamine and other inflammatory chemicals from mast cells .

Subcellular Localization

It is known that the drug acts by inhibiting the release of histamine and other inflammatory chemicals from mast cells , suggesting that its site of action is likely within these cells.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Cromolyn-Dinatriumsalz wird durch einen mehrstufigen Prozess synthetisiert. Eine übliche Methode beinhaltet die Reaktion von 2,6-Dihydroxyacetophenon mit Epichlorhydrin in Gegenwart einer Base wie Kaliumhydroxid. Diese Reaktion bildet ein Zwischenprodukt, das dann mit Chromonderivaten weiter umgesetzt wird, um Cromoglicinsäure zu erzeugen. Der letzte Schritt beinhaltet die Neutralisierung der Säure mit Natriumhydroxid, um Cromolyn-Dinatriumsalz zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von Cromolyn-Dinatriumsalz folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, pH-Wert und Lösungsmittelzusammensetzung, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise durch Umkristallisation gereinigt und unter Vakuum getrocknet, um ein stabiles, hygroskopisches weißes Pulver zu erhalten .

Chemische Reaktionsanalyse

Reaktionstypen

Cromolyn-Dinatriumsalz unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Cromolyn-Dinatriumsalz kann unter bestimmten Bedingungen oxidiert werden, obwohl dies keine übliche Reaktion für seine typischen Anwendungen ist.

Reduktion: Reduktionsreaktionen sind nicht üblicherweise mit Cromolyn-Dinatriumsalz verbunden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Einbeziehung ihrer Hydroxyl- und Carboxylgruppen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit Cromolyn-Dinatriumsalz verwendet werden, umfassen starke Säuren und Basen, Oxidationsmittel und Lösungsmittel wie Wasser und Isopropanol. Reaktionsbedingungen wie Temperatur und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit Cromolyn-Dinatriumsalz gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate der Cromoglicinsäure ergeben .

Analyse Chemischer Reaktionen

Types of Reactions

Cromolyn disodium salt undergoes various chemical reactions, including:

Oxidation: Cromolyn disodium salt can be oxidized under specific conditions, although this is not a common reaction for its typical applications.

Reduction: Reduction reactions are not commonly associated with cromolyn disodium salt.

Substitution: The compound can undergo substitution reactions, particularly involving its hydroxyl and carboxyl groups.

Common Reagents and Conditions

Common reagents used in reactions with cromolyn disodium salt include strong acids and bases, oxidizing agents, and solvents like water and isopropanol. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving cromolyn disodium salt depend on the specific reaction conditions. For example, substitution reactions may yield various derivatives of cromoglicic acid .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nedocromil-Natrium: Ein weiterer Mastzellstabilisator, der zur Behandlung von Asthma und allergischen Erkrankungen eingesetzt wird.

Ketotifen: Ein Antihistaminikum und Mastzellstabilisator, der für ähnliche Indikationen eingesetzt wird.

Lodoxamid: Ein Mastzellstabilisator, der hauptsächlich in ophthalmischen Lösungen verwendet wird.

Einzigartigkeit

Cromolyn-Dinatriumsalz ist einzigartig in seinem spezifischen Wirkmechanismus und seiner Fähigkeit, die Freisetzung mehrerer Entzündungsmediatoren aus Mastzellen zu verhindern. Im Gegensatz zu einigen anderen Mastzellstabilisatoren hat es keine intrinsische Vasokonstriktor-, Antihistamin- oder Glukokortikoidaktivität, was es zu einer sichereren Option für die Langzeitanwendung macht .

Biologische Aktivität

Cromolyn sodium, a mast cell stabilizer, is primarily recognized for its role in preventing the release of inflammatory mediators such as histamine and leukotrienes. It is utilized in the management of various allergic conditions, including asthma, allergic rhinitis, and mastocytosis. This article delves into the biological activity of cromolyn sodium, highlighting its mechanisms, pharmacokinetics, therapeutic applications, and emerging research findings.

Cromolyn sodium operates by stabilizing mast cells and preventing their degranulation. This action inhibits the subsequent release of pro-inflammatory mediators that contribute to allergic responses and bronchoconstriction. Unlike antihistamines that block the effects of histamines after they are released, cromolyn sodium acts prophylactically by preventing their release altogether. This property makes it particularly useful in managing chronic allergic conditions rather than acute episodes .

Pharmacokinetics

- Absorption : Cromolyn sodium exhibits poor absorption when administered orally, with a bioavailability ranging from 0.5% to 2%. Less than 0.07% is absorbed from ophthalmic solutions .

- Onset of Action : The therapeutic effects typically manifest within 2 to 6 weeks after initiation of treatment.

- Half-Life : The half-life of cromolyn sodium is approximately 80 to 90 minutes.

- Excretion : It is primarily excreted unchanged in feces (98%), with minimal renal excretion .

Therapeutic Applications

Cromolyn sodium is approved for various indications:

- Asthma Prophylaxis : Used to prevent asthma attacks rather than treat them acutely.

- Allergic Rhinitis : Effective in reducing symptoms associated with seasonal allergies.

- Mast Cell Diseases : Beneficial for patients with mastocytosis and related disorders.

- Off-label Uses : Includes treatment for food allergies and inflammatory bowel diseases .

Case Studies and Research Findings

Recent studies have explored the potential anticancer properties of cromolyn sodium, particularly in colon cancer:

-

Colon Cancer Inhibition :

- A study demonstrated that cromolyn sodium selectively inhibited the proliferation of colon cancer cells in vitro and in vivo. The IC50 values were found to be 7.33 μM for MCF-10 cells and 2.33 μM for HT29 cells, indicating significant cytotoxicity against these cancer cell lines.

- In animal models, cromolyn sodium reduced tumor volume and weight compared to control groups, suggesting its potential as an anticancer agent .

-

Dosing Regimens :

- Various dosing regimens have been reported across different studies:

Summary Table of Key Findings

| Study Focus | Findings | Dosage/Duration |

|---|---|---|

| Asthma Management | Prevents mast cell degranulation | Varies; typically prophylactic |

| Colon Cancer | Inhibits proliferation; selective cytotoxicity | IC50 values: MCF-10 (7.33 μM), HT29 (2.33 μM) |

| Crohn's Disease | Effective in reducing symptoms | Oral: 800 mg/day to 2000 mg/day for 4-6 months |

| Allergic Rhinitis | Reduces symptoms effectively | Varies; often used as nasal spray |

Eigenschaften

CAS-Nummer |

15826-37-6 |

|---|---|

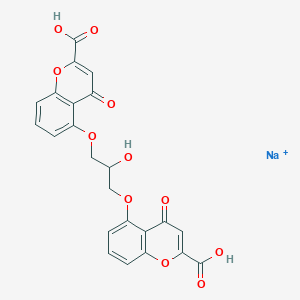

Molekularformel |

C23H16NaO11 |

Molekulargewicht |

491.4 g/mol |

IUPAC-Name |

disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C23H16O11.Na/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30); |

InChI-Schlüssel |

PGJQILCRMPOZKE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O.[Na] |

Key on ui other cas no. |

15826-37-6 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

16110-51-3 (Cromolyn) |

Synonyme |

Aarane Acid, Cromoglicic Acid, Cromoglycic Bicromat Spray Cromoglicic Acid Cromoglycate Cromoglycate, Disodium Cromoglycate, Sodium Cromoglycic Acid Cromolyn Cromolyn Sodium Disodium Cromoglycate FPL 670 FPL-670 FPL670 Intal Lomudal Nalcrom Nasalcrom Opticrom Sodium Cromoglycate Vicrom |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the downstream effects of Cromolyn Sodium's action on mast cells?

A2: By inhibiting mast cell degranulation, Cromolyn Sodium reduces the inflammatory cascade associated with allergic reactions and asthma. This translates to a decrease in symptoms like bronchospasm, airway hyperresponsiveness, and mucus production. [, , , , , , , , , ]

Q2: What is the molecular formula and weight of Cromolyn Sodium?

A3: Cromolyn Sodium, chemically known as Disodium 5,5′‐[(2‐Hydroxy‐1,3‐propanediyl)bis(oxy)]bis[4‐oxo‐4H‐1‐benzopyran‐2‐carboxylate], has a molecular formula of C23H14Na2O11 and a molecular weight of 512.33 g/mol. []

Q3: Is there any spectroscopic data available for Cromolyn Sodium?

A4: While specific spectroscopic data isn't detailed in the provided research, analytical methods like HPLC [] have been developed and validated for characterizing and quantifying Cromolyn Sodium and its related substances in drug substances and inhalation solutions.

Q4: How does the physical state of Cromolyn Sodium change with humidity?

A5: Cromolyn Sodium crystals exhibit a unique property of absorbing and losing water depending on the surrounding humidity. At high humidity levels (above 90% RH), these crystals can absorb a significant amount of water (up to 24 wt.%), leading to lattice expansion and impacting their physical properties. []

Q5: Is Cromolyn Sodium compatible with other drugs in nebulizer solutions?

A6: Research indicates that Cromolyn Sodium nebulizer solution demonstrates physical and chemical compatibility with specific bronchodilators, including metaproterenol sulfate, albuterol sulfate, and atropine sulfate, for a clinically relevant timeframe. []

Q6: How stable is Cromolyn Sodium when mixed with other bronchodilators in nebulizer solutions?

A7: Studies show that when mixed with certain bronchodilators, Cromolyn Sodium remains stable for at least 90 minutes, ensuring the efficacy and safety of the combined treatment. Importantly, Cromolyn Sodium doesn’t negatively impact the stability of the other drugs in the mixture. []

Q7: Has Cromolyn Sodium shown efficacy in animal models of allergic reactions?

A8: Yes, studies in sensitized guinea pigs demonstrate that Cromolyn Sodium effectively reduces the early-phase allergic response in ocular anaphylaxis, comparable to another mast cell stabilizer. []

Q8: Are there any animal studies suggesting a potential for Cromolyn Sodium in Alzheimer's disease?

A9: While requiring further investigation, research in a transgenic mouse model of Alzheimer's disease suggests that Cromolyn Sodium may influence Amyloid β (Aβ) dynamics. It was observed to inhibit Aβ aggregation in vitro and decrease soluble Aβ levels in vivo. []

Q9: Has Cromolyn Sodium demonstrated clinical efficacy in treating asthma in children?

A10: Clinical trials in children with asthma have shown that Cromolyn Sodium can effectively control symptoms and reduce the need for rescue medications. One study found it particularly beneficial for children with severe, perennial asthma. [, ]

Q10: What is the efficacy of Cromolyn Sodium compared to other treatments for allergic rhinitis?

A11: Clinical trials have compared Cromolyn Sodium to other medications for allergic rhinitis. Notably, a study found it to be comparably effective to oral terfenadine in relieving symptoms and well-tolerated by patients. []

Q11: Does Cromolyn Sodium effectively prevent exercise-induced bronchospasm (EIB)?

A12: Studies exploring Cromolyn Sodium's impact on EIB show mixed results. While one study in adults suggested it provided significant protection against EIB compared to placebo, [] another study indicated its effectiveness might vary among individuals. []

Q12: Are there any novel drug delivery systems being explored for Cromolyn Sodium?

A13: Research is exploring innovative approaches to deliver Cromolyn Sodium more effectively. One study investigated nano-sized ethosomes for enhanced transdermal delivery, potentially offering advantages over conventional formulations. []

Q13: What analytical techniques are commonly used to characterize and quantify Cromolyn Sodium?

A16: High-performance liquid chromatography (HPLC) is a key analytical tool used for Cromolyn Sodium research. This technique allows for accurate and selective quantitation of the drug and its related substances, supporting quality control and formulation development. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.